molecular formula C7H7ClN4S B13301838 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13301838
M. Wt: 214.68 g/mol
InChI Key: AYYNQELATCSMAP-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a (5-chlorothiophen-2-yl)methyl moiety at position 1. This structure combines electron-rich aromatic systems (thiophene) with a bioactive triazole scaffold, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7ClN4S/c8-6-2-1-5(13-6)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11)

InChI Key

AYYNQELATCSMAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to yield the desired triazole derivative . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Amino or thiol-substituted triazole derivatives

Scientific Research Applications

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The compound’s key structural feature is the chlorothiophenylmethyl group. Analogous compounds with substituted phenyl or other heteroaromatic groups exhibit distinct physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-Cl, 6-F-phenyl C9H8ClFN4 242.65 High purity (95%); potential agrochemical intermediate
1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3,4-diCl-phenyl C9H8Cl2N4 243.10 Anticancer activity (in vitro screening)
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 4-F-phenyl C9H9FN4 192.20 High solubility in polar solvents
1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine 5-Cl-thiophen-3-yl C7H7ClN4S 214.68 Structural isomer; lower thermal stability

Key Observations :

  • Halogen Effects: Chlorine and fluorine substituents enhance lipophilicity and metabolic stability, critical for drug bioavailability. For example, the dichlorophenyl analog (243.10 g/mol) shows improved anticancer activity compared to mono-halogenated derivatives .
  • Heterocyclic vs.

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (estimated molecular weight ~228.68 g/mol assuming C8H7ClN4S) is lighter than dichlorophenyl analogs (243.10 g/mol) but heavier than fluorophenyl derivatives (192.20 g/mol) .
  • Solubility : Fluorinated analogs (e.g., 4-fluorophenyl derivative) exhibit higher aqueous solubility due to reduced hydrophobicity, whereas thiophene-containing compounds may prefer organic solvents .
  • Thermal Stability : Thiophene analogs (e.g., ) show lower melting points compared to phenyl-substituted triazoles, likely due to reduced crystallinity .

Biological Activity

1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family. Its unique structure, characterized by the presence of nitrogen and sulfur atoms, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃S, with a molecular weight of approximately 214.68 g/mol. The compound features a thiophene ring substituted at the 5-position with chlorine, linked to a triazole moiety via a methyl group. This structural configuration is believed to contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated potent activity, comparable to established antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been investigated through in vitro studies using peripheral blood mononuclear cells (PBMCs). In these assays, this compound was shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The observed inhibition ranged from 44% to 60% compared to control groups .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound were assessed in various cancer cell lines. Preliminary findings suggest that it possesses antiproliferative activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The IC50 values for these cell lines were reported at 6.2 μM and 27.3 μM respectively, indicating a promising therapeutic potential in oncology .

The mechanisms underlying the biological activities of this compound are still being elucidated. Interaction studies reveal that the compound may act on multiple biological targets, which could explain its diverse effects on inflammation and cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
5-Bromo-1-(5-chlorothiophen-3-YL)methyl]-1H-1,2,4-triazol-3-aminesStructureContains bromine instead of chlorine; enhanced reactivity due to bromine
4-(5-Chlorothiophen-2-YL)-1,3-thiazol-2-aminesStructureContains thiazole instead of triazole; different heterocyclic framework
1H-[1,2,4]triazole derivativesStructureGeneral class of triazoles; diverse biological activities

The presence of chlorine substitution on the thiophene ring combined with the triazole structure may provide distinct biological activities compared to its analogs.

Study 1: Antimicrobial Efficacy

In a controlled study assessing antimicrobial efficacy, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics used as controls.

Study 2: Anti-inflammatory Activity in PBMCs

A separate study focused on evaluating the anti-inflammatory effects in PBMC cultures stimulated with lipopolysaccharides (LPS). The results demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in TNF-α production.

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